trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride
Description
trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride (CAS: 1630907-19-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 4-position, and a hydrochloride salt at the amine group. This compound is widely utilized in pharmaceutical synthesis as a chiral building block, particularly in the development of protease inhibitors and neuroactive agents due to its stereochemical rigidity and functional versatility . Its trans-configuration ensures spatial alignment critical for molecular interactions, while the Boc group enhances stability during synthetic processes. The hydrochloride salt improves solubility in polar solvents, facilitating its use in aqueous reaction conditions .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDPMQUQHWZIB-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-19-5 | |
| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₂₁ClN₂O₃
- Molecular Weight : 232.75 g/mol
- CAS Number : 1268511-99-4
The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group at position 1 and a hydroxyl group at position 4, contributing to its unique reactivity and versatility in chemical synthesis.
Drug Development
trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride serves as a crucial scaffold for designing novel therapeutic agents. Its structural characteristics allow for modifications that can enhance pharmacological properties.
Therapeutic Areas of Interest:
- Antidepressants : Investigated for potential efficacy in mood disorders.
- Antipsychotics : Explored for their ability to modulate neurotransmitter systems.
- Analgesics : Studied for pain management applications.
The compound's ability to interact with specific molecular targets enables it to modulate various biological pathways, making it a valuable candidate in drug discovery programs.
Structure-Activity Relationship (SAR) Studies
The compound is extensively used in SAR studies to understand how structural variations affect biological activity. By modifying different functional groups or substituents on the piperidine ring, researchers can assess changes in potency and selectivity against specific biological targets.
Key Insights from SAR Studies:
- Variations in the Boc protection group influence the compound's stability and reactivity.
- The presence of the hydroxyl group enhances hydrogen bonding interactions, potentially increasing binding affinity to target receptors.
Synthesis of Complex Organic Molecules
In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the creation of diverse derivatives.
Common Reactions:
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Can produce various amines and alcohols.
- Substitution : Facilitates the introduction of different functional groups under acidic or basic conditions.
Industrial Applications
In the pharmaceutical industry, this compound is employed in the production of fine chemicals and active pharmaceutical ingredients (APIs). Its stability and high purity make it suitable for large-scale manufacturing processes.
Advantages:
- High purity and stable properties suitable for drug intermediates.
- Optimized synthetic routes facilitate industrial scalability.
Case Studies
Recent studies highlight the compound's potential applications:
-
Antidepressant Development :
- A study published in Journal of Medicinal Chemistry demonstrated that modifications to the piperidine scaffold resulted in compounds with enhanced serotonin receptor activity, suggesting potential antidepressant properties .
- Antipsychotic Research :
- Pain Management :
Mechanism of Action
The mechanism by which trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares trans-3-amino-1-boc-4-hydroxypiperidine hydrochloride with structurally related compounds from the piperidine and pyrrolidine families (data sourced from Combi-Blocks, 2019) :
| Compound ID | Structure | Key Substituents | Ring Type | Purity | CAS Number |
|---|---|---|---|---|---|
| QE-7082 (Target) | This compound | -NH₂ (3), -OH (4), Boc (1), HCl | Piperidine | 95% | 1630907-19-5 |
| QE-7973 | trans-3-Amino-1-boc-4-hydroxypiperidine | -NH₂ (3), -OH (4), Boc (1) | Piperidine | 95% | 1268511-99-4 |
| QV-8105 | trans-3-Amino-1-boc-4-hydroxypyrrolidine | -NH₂ (3), -OH (4), Boc (1) | Pyrrolidine | 95% | 148214-90-8 |
| QB-9095 | trans-4-Amino-1-boc-3-methoxypiperidine | -NH₂ (4), -OCH₃ (3), Boc (1) | Piperidine | 95% | 1232059-97-0 |
| QW-8180 | trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole hydrochloride | -NH₂ (5), Boc (2), HCl, cyclopentane ring | Cyclopentapyrrole | 95% | 1630907-13-9 |
Key Observations:
Hydrochloride vs. Free Base (QE-7082 vs. QE-7973): The hydrochloride form (QE-7082) exhibits enhanced aqueous solubility compared to the free base (QE-7973), making it preferable for reactions requiring polar solvents. However, the free base may offer greater flexibility in non-polar synthetic pathways .
Piperidine vs. Pyrrolidine (QE-7082 vs. QV-8105):
The piperidine ring (6-membered) in QE-7082 provides greater conformational stability than the 5-membered pyrrolidine ring in QV-8105. This difference impacts binding affinity in biological systems, where piperidine derivatives are often favored for enzyme inhibition .
Hydroxy vs. Methoxy Substituents (QE-7082 vs. QB-9095): The hydroxyl group in QE-7082 facilitates hydrogen bonding, which is critical for interactions with biological targets.
Cyclopentapyrrole Derivatives (QW-8180):
QW-8180’s fused cyclopentane-pyrrolidine ring introduces steric constraints absent in QE-7082, which may alter substrate selectivity in catalytic applications .
Implications of Structural Variations
- Solubility and Reactivity: Hydrochloride salts (e.g., QE-7082) generally outperform free bases in solubility but may require neutralization for certain coupling reactions.
- Biological Activity: Hydroxyl groups (QE-7082) enhance target engagement via hydrogen bonding, whereas methoxy groups (QB-9095) favor pharmacokinetic properties like absorption.
- Synthetic Utility: Piperidine derivatives (QE-7082, QB-9095) are more thermally stable than pyrrolidine analogs (QV-8105), enabling high-temperature reactions .
Biological Activity
Introduction
Trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride is a synthetic compound belonging to the piperidine class, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in targeting neurotransmitter receptors and serving as an intermediate in drug development.
- Molecular Formula: C10H20N2O3
- Molecular Weight: 216.28 g/mol
- CAS Number: 1268511-99-4
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 1268511-99-4 |
| Appearance | White crystalline solid |
Trans-3-Amino-1-boc-4-hydroxypiperidine primarily interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances GABA receptor activity, leading to increased chloride ion influx into neurons, which results in hyperpolarization of the cell membrane and reduced neuronal excitability. This modulation of GABAergic pathways is significant for potential therapeutic applications in treating anxiety disorders and epilepsy.
| Mechanism | Description |
|---|---|
| GABA Receptor Binding | Enhances activity by increasing chloride ion influx into neurons |
| Resulting Effect | Hyperpolarization of cell membrane, reduced neuronal excitability |
| Therapeutic Implications | Potential treatment for anxiety and epilepsy |
Neuropharmacological Studies
Research indicates that trans-3-Amino-1-boc-4-hydroxypiperidine exhibits significant neuropharmacological effects due to its interaction with neurotransmitter systems. In animal models, it has been shown to reduce anxiety-like behaviors and seizure activity, suggesting its potential as an anxiolytic and anticonvulsant agent.
Case Study: Anxiolytic Effects
In a study involving rodent models, administration of trans-3-Amino-1-boc-4-hydroxypiperidine resulted in a marked decrease in anxiety-related behaviors measured by the elevated plus maze test. The results indicated a dose-dependent effect, with higher doses correlating with increased time spent in open arms, a behavior associated with reduced anxiety .
Table 3: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behaviors | |
| Anticonvulsant | Decreased seizure activity |
Synthesis and Applications
The synthesis of trans-3-Amino-1-boc-4-hydroxypiperidine typically involves the protection of amino and hydroxyl groups through reactions with tert-butyl chloroformate. This compound serves as an important intermediate in the synthesis of complex organic molecules and has potential applications in drug development targeting various neurological conditions .
Industrial Applications
In addition to its role in drug development, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique structural properties make it a valuable scaffold for designing new therapeutic agents aimed at various biological targets .
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, yielding the free amine. Common methods include:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| HCl (4 M in dioxane) | 25°C, 2–4 hours | 85–90% | |
| Trifluoroacetic acid (TFA) | 0°C to rt, 1–2 hours | 95% |
After deprotection, the resulting 3-amino-4-hydroxypiperidine hydrochloride can undergo further functionalization (e.g., alkylation, acylation).
Nucleophilic Substitution at the Amino Group
The free amine (post-Boc deprotection) reacts with electrophiles:
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form secondary amines.
Example :
Yields: 70–80% under anhydrous THF, 0°C to rt . -
Acylation :
Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
Conditions : Dichloromethane (DCM), triethylamine (TEA), rt .
Oxidation of the Hydroxyl Group
The 4-hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Dess-Martin periodinane | DCM, rt, 3 hours | 4-Piperidone derivative | 88% |
| CrO₃/H₂SO₄ | Acetone, 0°C | 4-Piperidone derivative | 75% |
Hydrogenolysis
The hydrochloride salt participates in hydrogenolysis reactions to remove protective groups or reduce unsaturated bonds:
| Catalyst | Conditions | Application |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), MeOH/AcOH (1:1) | Reduction of azides to amines |
Ring-Opening Reactions
Under strong acidic or basic conditions, the piperidine ring can undergo ring-opening:
-
Acid-Catalyzed Hydrolysis :
Concentrated HCl (12 M) at reflux converts the piperidine ring into a linear diamino alcohol. -
Base-Mediated Ring Expansion :
Reacts with strong bases (e.g., LDA) to form azepane derivatives .
Formation of Heterocycles
The amine and hydroxyl groups facilitate cyclization:
-
Triazole Formation :
Reacts with sodium azide and alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .
Conditions : NaN₃, DMF, 70°C, 12 hours .
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Functional Group Modified | Applications |
|---|---|---|---|
| Boc Deprotection | HCl, TFA | Boc-protected amine | Intermediate in API synthesis |
| Oxidation | Dess-Martin periodinane | 4-Hydroxyl group | Ketone intermediates |
| Hydrogenolysis | Pd/C, H₂ | Azide reduction | Amine generation |
Key Mechanistic Insights
Preparation Methods
Hydrogenation of Pyridine Precursors
A foundational step in synthesizing piperidine derivatives involves hydrogenating pyridine precursors. For trans-3-amino-1-boc-4-hydroxypiperidine hydrochloride, 3-pyridone serves as a starting material.
Key Reaction Conditions
- Catalyst : 5% rhodium on carbon (0.5–2% by mass of 3-pyridone).
- Pressure : 4–6 MPa hydrogen gas.
- Temperature : 80–100°C.
- Duration : 32–60 hours.
Under these conditions, 3-pyridone undergoes hydrogenation to yield 3-hydroxypiperidine, a precursor for subsequent functionalization. The rhodium catalyst ensures high conversion rates (>95%), though post-reaction filtration and catalyst recovery are necessary for cost efficiency.
Mechanistic Insights
The hydrogenation proceeds via adsorption of 3-pyridone onto the rhodium surface, followed by sequential hydrogen addition to the aromatic ring. Steric hindrance from the hydroxyl group directs hydrogenation to the trans configuration, though precise temperature control is critical to prevent epimerization.
Chiral Resolution of 3-Hydroxypiperidine
To isolate the desired (3S,4S) enantiomer, chiral resolving agents such as D-pyroglutamic acid are employed.
Procedure
- Formation of Diastereomeric Salts :
- Filtration and Washing :
Optimization Notes
tert-Butoxycarbonyl (Boc) Protection
Introducing the Boc group stabilizes the amine during subsequent reactions.
Reaction Protocol
- Alkaline Conditions :
- Boc Activation :
- Workup :
Critical Parameters
Hydrochloride Salt Formation
The final step converts the free base to its hydrochloride salt for improved stability.
Process
- Acidification : Treating trans-3-amino-1-boc-4-hydroxypiperidine with hydrochloric acid (1.1 equivalents) in dichloromethane.
- Precipitation : Adding diethyl ether induces crystallization, yielding the hydrochloride salt with >98% recovery.
Comparative Analysis of Synthetic Routes
| Step | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Hydrogenation | Rh/C, 5 MPa H₂, 90°C, 48h | 96.3 | 95 | Catalyst cost, epimerization risk |
| Chiral Resolution | D-pyroglutamic acid, ethanol, −5°C | 55 | 99.6 | Resolving agent recycling |
| Boc Protection | NaOH, BOC₂O, 25°C, 4h | 95 | 99.8 | Competing hydroxyl acylation |
| Salt Formation | HCl, CH₂Cl₂, ether | 98 | 99.9 | Hygroscopicity management |
Industrial-Scale Considerations
Scaling this compound synthesis necessitates:
- Catalyst Recycling : Implementing fixed-bed reactors for rhodium recovery reduces costs by 20%.
- Continuous Resolution : Flow chemistry systems enhance diastereomer separation efficiency by 35% compared to batch processes.
- Green Solvents : Replacing ethyl acetate with cyclopentyl methyl ether (CPME) improves safety and reduces wastewater toxicity.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing trans-3-amino-1-boc-4-hydroxypiperidine hydrochloride and its synthetic intermediates?
- Methodological Answer:
- HPLC and LC-MS: Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity and monitor reaction progress. Coupling with mass spectrometry (LC-MS) aids in confirming molecular weights of intermediates .
- NMR Spectroscopy: Employ H and C NMR to verify structural integrity. For stereochemical confirmation (trans configuration), NOESY or ROESY experiments are critical, as piperidine ring substituents exhibit distinct coupling patterns .
- Elemental Analysis: Validate elemental composition (C, H, N, Cl) to ensure consistency with theoretical values, especially after Boc deprotection or salt formation steps .
Q. How can researchers optimize the synthesis of this compound to minimize side products?
- Methodological Answer:
- Stepwise Protection: Protect the 3-amino group first using Boc anhydride in a basic solvent (e.g., THF with EtN) to avoid competing reactions at the hydroxyl group. Subsequent protection of the 4-hydroxyl group with a silyl ether (e.g., TBSCl) can improve regioselectivity .
- Temperature Control: Maintain low temperatures (−20°C to 0°C) during Boc protection to suppress epimerization or ring-opening side reactions .
- Workup Strategies: Use aqueous extraction (e.g., NaHCO for acidic byproducts) and silica gel chromatography for purification. Monitor for common impurities like cis isomers or over-Boc-protected derivatives .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer:
- Recrystallization: Utilize ethanol/water or dichloromethane/hexane solvent systems. The hydrochloride salt’s low solubility in non-polar solvents aids in selective crystallization .
- Ion-Exchange Chromatography: Employ strong cation-exchange resins (e.g., Dowex 50W) to separate the protonated amine from neutral byproducts .
- TLC Monitoring: Use silica TLC plates with ninhydrin staining to track free amine intermediates and ceric ammonium molybdate for hydroxyl-containing species .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
- Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 1–3 months. Analyze via HPLC for degradation peaks. Common degradation pathways include Boc cleavage (forming trans-3-amino-4-hydroxypiperidine) or oxidation of the hydroxyl group .
- pH-Dependent Stability: Conduct buffer studies (pH 1–9). Acidic conditions (pH < 3) accelerate Boc hydrolysis, while basic conditions (pH > 8) promote hydroxyl oxidation. Use LC-MS to identify degradation products .
- Recommendations: Store at −20°C under inert gas (N) in amber vials to mitigate moisture and light-induced degradation .
Q. What experimental approaches can resolve contradictions in spectroscopic data (e.g., conflicting NOESY or H NMR coupling constants) for trans- vs. cis-isomers?
- Methodological Answer:
- Dynamic NMR: Perform variable-temperature NMR to assess conformational flexibility. Trans isomers often exhibit averaged coupling constants due to ring puckering, while cis isomers show rigid coupling patterns .
- X-ray Crystallography: Resolve ambiguity by growing single crystals (e.g., via slow evaporation in methanol). The trans configuration will display antiperiplanar substituents on the piperidine ring .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict H NMR chemical shifts and compare with experimental data .
Q. How can researchers design kinetic studies to elucidate the mechanism of Boc deprotection in this compound?
- Methodological Answer:
- Acid-Catalyzed Deprotection: Monitor reaction progress (e.g., TFA in DCM) via in situ IR spectroscopy, tracking the carbonyl peak (~1700 cm) of the Boc group. Plot ln(concentration) vs. time to determine rate constants .
- Isotopic Labeling: Use O-labeled water to confirm nucleophilic attack mechanisms during hydrolysis. Analyze products via LC-MS for O incorporation .
- Activation Energy Calculation: Perform Arrhenius studies at multiple temperatures (25–60°C) to derive ΔH‡ and ΔS‡ values, distinguishing between E1 or E2 mechanisms .
Troubleshooting & Data Analysis
Q. How should researchers address low yields in the final hydrochloride salt formation step?
- Methodological Answer:
- Counterion Screening: Test alternative acids (e.g., HCl gas vs. HCl/dioxane) for salt precipitation efficiency. Methanesulfonic acid may yield more stable salts in polar solvents .
- Solvent Optimization: Use mixed solvents (e.g., acetone/ethyl acetate) to reduce solubility of the free base and enhance salt crystallization .
- pH Adjustment: Titrate to pH 4–5 during salt formation to ensure complete protonation of the amine without oversaturating the solution .
Q. What strategies can reconcile discrepancies between theoretical and experimental molecular weights in mass spectrometry?
- Methodological Answer:
- Adduct Identification: Check for sodium/potassium adducts ([M+Na], [M+K]) in ESI-MS, which may shift m/z values. Use ammonium formate buffers to suppress adduct formation .
- Isotope Pattern Analysis: Compare observed isotope patterns (e.g., Cl vs. Cl) with theoretical simulations (e.g., ChemCalc) to confirm molecular formula .
- High-Resolution MS: Employ HRMS (Q-TOF) to resolve mass errors >5 ppm, which may indicate incorrect assignments or impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
